molecular formula C21H28N2O6 B13404477 (R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13404477
M. Wt: 404.5 g/mol
InChI Key: FATGZMFSCKUQGO-OAHLLOKOSA-N
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Description

®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features both indole and amino acid moieties. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indole ring. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic natural amino acids. It is also employed in the development of peptide-based drugs.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-amino-propanoic acid
  • ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid

Uniqueness

®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its dual protection with tert-butoxycarbonyl groups, which enhances its stability and reactivity. This makes it a valuable intermediate in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1

InChI Key

FATGZMFSCKUQGO-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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